REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[Cl:15][CH2:16][C:17](=O)[CH2:18]Cl>C1(C)C=CC=CC=1>[Cl:15][CH2:16][C:17]1[N:6]=[C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[C:2]=2[F:1])[O:5][CH:18]=1
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Name
|
|
Quantity
|
1.02 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N)C=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)=O
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Name
|
|
Quantity
|
4 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1)C1=C(C(=CC=C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |